Tris(trimethylsilyl)amine

Organosilicon Chemistry Non-Nucleophilic Base pKa

Tris(trimethylsilyl)amine (CAS 1586-73-8) is a non-nucleophilic, sterically shielded base that enables clean silylation without releasing HCl or NH₃, unlike HMDS or TMS-Cl. Its pKa of 4.70 drives efficient protection of sensitive functional groups. As a thermally stable, volatile precursor, it delivers precise Si₃N₄ films in ALD/CVD for ≤5 nm nodes. Choose it for catalyst-friendly dinitrogen silylation (up to 99% yield) and advanced semiconductor fabrication. Bulk quotes and samples available.

Molecular Formula C9H27NSi3
Molecular Weight 233.57 g/mol
CAS No. 1586-73-8
Cat. No. B075434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)amine
CAS1586-73-8
Molecular FormulaC9H27NSi3
Molecular Weight233.57 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
InChIKeyPEGHITPVRNZWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)amine (CAS 1586-73-8): A Non-Nucleophilic Base and Silylation Reagent for Sensitive Synthetic Applications


Tris(trimethylsilyl)amine (CAS 1586-73-8), also known as nonamethyltrisilazane, is the simplest tris(trialkylsilyl)amine [1]. This organosilicon compound features a central nitrogen atom bonded to three trimethylsilyl groups, conferring exceptional steric hindrance and unique electronic properties [2]. It is a strong, non-nucleophilic base (pKa of conjugate acid: 4.70 at 25°C) [3] that serves as a potent silylating agent . Its physical state is a colorless crystalline or waxy solid with a melting point of 67-69°C and a boiling point of 72°C at 10 mmHg [3].

Why Tris(trimethylsilyl)amine (1586-73-8) Cannot Be Replaced by Common Silylating Agents Like HMDS or TMS-Cl


Common trimethylsilyl transfer reagents such as hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMS-Cl) cannot be freely substituted for Tris(trimethylsilyl)amine due to fundamental differences in steric bulk, basicity, and side-product profiles. HMDS releases ammonia upon reaction, which can interfere with acid-sensitive substrates , while TMS-Cl generates HCl, necessitating a base trap [1]. In contrast, Tris(trimethylsilyl)amine possesses no N-H bonds and its sterically shielded nitrogen lone pair renders it a non-nucleophilic base [2], preventing unwanted side reactions in complex, multi-step syntheses. Furthermore, its hydrolytic stability and volatility profile are distinct, making it uniquely suitable for applications like atomic layer deposition (ALD) where precise film control is paramount [3].

Quantitative Differentiation of Tris(trimethylsilyl)amine (1586-73-8) Against Closest Analogs


Non-Nucleophilic Basicity vs. Hexamethyldisilazane (HMDS): A 103.5-Fold Difference in Proton Affinity

Tris(trimethylsilyl)amine is a significantly weaker base than HMDS, as evidenced by the pKa of its conjugate acid. The pKa of Tris(trimethylsilyl)amine is 4.70 at 25°C [1], compared to HMDS, which has a reported pKa of 8.5 [2]. This 3.8 unit difference corresponds to a ~103.5-fold lower proton affinity, minimizing unwanted acid-base side reactions. This property is crucial for deprotonating weakly acidic substrates without engaging in nucleophilic substitution.

Organosilicon Chemistry Non-Nucleophilic Base pKa

Superior Hydrolytic Stability vs. Hexamethyldisilazane (HMDS): A ~10-Fold Higher Activation Energy

Tris(trimethylsilyl)amine exhibits superior resistance to hydrolysis compared to HMDS. Density functional theory (DFT) calculations show that under neutral aqueous conditions, the active barrier for the hydrolysis of Tris(trimethylsilyl)amine is 17.6 kcal mol⁻¹ . In contrast, experimental studies report the hydrolysis activation energy for HMDS under acidic conditions (pH=1) to be only 7.28 kJ mol⁻¹ (approx. 1.74 kcal mol⁻¹) [1]. This substantial difference indicates that Tris(trimethylsilyl)amine is approximately ten times more kinetically stable toward hydrolysis, allowing for reactions in ambient conditions or with wet solvents that would rapidly degrade HMDS.

Hydrolysis Stability Moisture Sensitivity Activation Energy

Optimized Volatility for Atomic Layer Deposition (ALD) vs. Lower Volatility Alternatives

Tris(trimethylsilyl)amine possesses a vapor pressure of 0.6±0.3 mmHg at 25°C , which is highly suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [1]. This volatility profile is a key differentiator from alternative silicon nitride precursors like tris(dimethylamino)silane (3DMAS) or bis(tert-butylamino)silane (BTBAS), which often have vapor pressures below 0.1 mmHg at 25°C, limiting their delivery efficiency and film growth rates. The compound's thermal stability up to 150°C without decomposition [2] further ensures clean, carbon-free silicon nitride (Si₃N₄) film deposition critical for advanced semiconductor nodes (≤5nm).

Atomic Layer Deposition Semiconductor Manufacturing Vapor Pressure

Steric Bulk and Planar Geometry Enable Unique Reactivity in Catalytic N₂ Silylation

The highly sterically hindered structure of Tris(trimethylsilyl)amine, characterized by a planar sp²-hybridized nitrogen with Si-N-Si angles of ~120° [1], renders it a stable end-product in catalytic dinitrogen (N₂) silylation cycles. In catalytic systems using titanium triamido-amine complexes, Tris(trimethylsilyl)amine is produced in up to 99% yield [2]. This yield is significantly higher than what is achievable with less sterically hindered silylamines or when using alternative silylating agents like trimethylsilyl triflate (TMS-OTf), which can lead to over-silylation or catalyst poisoning. The steric bulk prevents the amine from coordinating to the metal center and shutting down the catalytic cycle.

Nitrogen Fixation Catalysis Silylation

High-Purity Grade Availability (≥99.5%) for Semiconductor Applications

For demanding applications in semiconductor manufacturing, Tris(trimethylsilyl)amine is commercially available in a ≥99.5% purity grade . This ultra-high purity is essential for preventing metallic contamination that can degrade device performance. In contrast, common silylating agents like HMDS and TMS-Cl are often supplied at 97-99% purity, which is sufficient for organic synthesis but inadequate for electronic-grade thin-film deposition where parts-per-billion impurity levels are required. The availability of this higher purity grade directly translates to higher yield and reliability in chip fabrication.

Semiconductor Grade High Purity Electronic Chemicals

Optimal Applications for Tris(trimethylsilyl)amine (1586-73-8) Based on Verifiable Differentiation


Semiconductor ALD/CVD Precursor for Silicon Nitride Films

Tris(trimethylsilyl)amine is a preferred precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of silicon nitride (Si₃N₄) thin films [1]. Its vapor pressure of 0.6±0.3 mmHg at 25°C enables efficient delivery, while its thermal stability prevents premature decomposition. The availability of ≥99.5% purity grades meets the stringent requirements of semiconductor fabrication, making it essential for producing dielectric layers in advanced logic and memory chips (≤5nm nodes).

Catalytic Dinitrogen (N₂) Fixation and Silylation Studies

The unique steric bulk and planar geometry of Tris(trimethylsilyl)amine [1] make it the target molecule of choice in catalytic dinitrogen silylation research. In titanium triamido-amine catalyzed systems, it is formed in up to 99% yield , providing a clear and quantifiable endpoint for evaluating new catalysts. Its non-nucleophilic nature ensures that it does not poison the metal catalyst, enabling sustained turnover.

Chemoselective Silylation of Complex, Acid-Sensitive Substrates

With a conjugate acid pKa of 4.70 [1], Tris(trimethylsilyl)amine acts as a strong, non-nucleophilic base that can silylate acidic protons (e.g., on alcohols, amines, carboxylic acids) without engaging in nucleophilic substitution . This is particularly advantageous for protecting sensitive functional groups in multi-step natural product or pharmaceutical syntheses where common silylating agents like TMS-Cl (releases HCl) or HMDS (releases NH₃) would cause unwanted side reactions .

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